molecular formula C₂₃H₁₇D₈N₅O₅ B1156195 (R)-Doxazosin-d8

(R)-Doxazosin-d8

Cat. No.: B1156195
M. Wt: 459.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Doxazosin-d8 is a deuterium-labeled isotopologue of doxazosin, a selective α1-adrenergic receptor antagonist used primarily to treat hypertension and benign prostatic hyperplasia. The deuterated form, (R)-Doxazosin-d8, replaces eight hydrogen atoms with deuterium at specific positions, resulting in a molecular formula of C23H17D8N5O5 and a molecular weight of 459.52 g/mol . Its CAS registry number is 1126848-44-9, and it is available in both free base and hydrochloride salt forms (CAS 49139-25 and 49139-26, respectively) .

This compound serves as a critical internal standard in bioanalytical research, particularly in pharmacokinetic studies such as bioavailability (BA) and bioequivalence (BE) testing. Its deuterium labeling minimizes interference with non-deuterated doxazosin during mass spectrometry, enhancing analytical precision . Characterization methods include 1H NMR, 13C NMR, IR, and HPLC, with additional data (e.g., 13C-DEPT) available upon request .

Properties

Molecular Formula

C₂₃H₁₇D₈N₅O₅

Molecular Weight

459.52

Synonyms

(R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine-d8; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Impurities

Doxazosin-related compounds (A–I) are structurally similar molecules, often arising as synthetic intermediates or degradation products. Key examples include:

Compound Name Molecular Formula Molecular Weight Role/Application Reference Standard Availability
Doxazosin-d8 C23H17D8N5O5 459.52 Isotopic internal standard Yes (USP, Daicel Pharma)
Doxazosin Related Compound C C10H10ClN3O2 239.66 Quinazoline intermediate impurity Yes (USP)
Doxazosin Related Compound D C9H8O5 196.16 Benzodioxane degradation product Yes (USP)
Doxazosin Related Compound E C10H8Cl2N2O2 259.09 Dichlorinated quinazoline impurity Yes (USP)
N-Acetyl Doxazosin-d8 Hydrochloride Deuterated acetylated derivative Yes (CymitQuimica)

Key Differences :

  • Deuterium Labeling: (R)-Doxazosin-d8’s deuterium substitution distinguishes it from non-deuterated analogs, reducing metabolic lability and improving detection sensitivity .
  • Functional Groups : Related Compounds C–E lack the piperazine or benzodioxane moieties critical for α1-receptor binding, rendering them pharmacologically inactive .
  • Analytical Utility : While (R)-Doxazosin-d8 is used for quantification, related compounds C–E serve as impurity reference standards to ensure drug purity ≤0.1% per ICH guidelines .

Deuterated Variants

  • Doxazosin-d8 Hydrochloride (CAS 49139-26 ): The hydrochloride salt form enhances solubility for LC-MS applications. Its molecular weight (495.98 g/mol ) differs slightly from the free base due to the HCl moiety .
  • N-Acetyl Doxazosin-d8 Hydrochloride : This acetylated derivative (Product Ref: TR-D282012) is used in specialized metabolic studies, though its exact structure remains proprietary .

Analytical Performance Comparison

HPLC response factors for related compounds highlight their detectability relative to doxazosin:

  • Related Compound G : Response factor (F) = 0.735
  • Related Compound H : Response factor (F) = 0.769 These values indicate reduced detector sensitivity for impurities compared to the parent compound, necessitating higher concentrations for accurate quantification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.